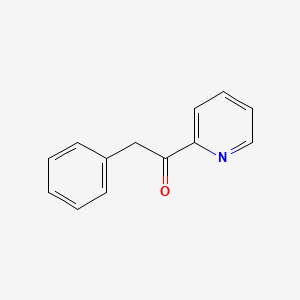

2-Phenyl-1-(pyridin-2-yl)ethanone

Descripción general

Descripción

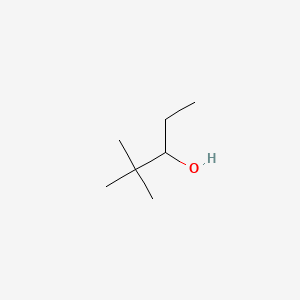

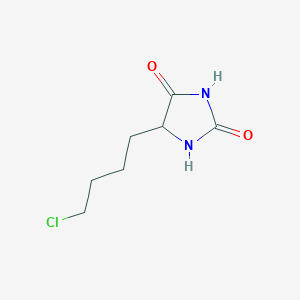

“2-Phenyl-1-(pyridin-2-yl)ethanone” is a chemical compound with the CAS Number: 27049-45-2. It has a molecular weight of 197.24 . The compound appears as an off-white solid .

Molecular Structure Analysis

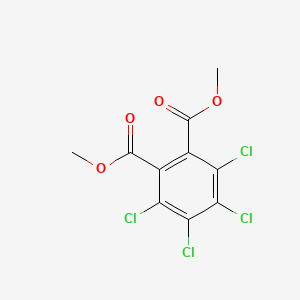

The IUPAC name for this compound is 2-phenyl-1-(2-pyridinyl)ethanone . The InChI code for this compound is 1S/C13H11NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h1-9H,10H2 .Physical And Chemical Properties Analysis

The compound “2-Phenyl-1-(pyridin-2-yl)ethanone” is an off-white solid .Aplicaciones Científicas De Investigación

Antiretroviral Therapy

2-Phenyl-1-(pyridin-2-yl)ethanone: derivatives have been studied for their potential as iron chelators in antiretroviral therapy. These compounds can inhibit HIV-1 by increasing the expression of IkBα and heme oxygenase-1, which are crucial in the body’s response to HIV infection . The ability to bind intracellular labile iron and modulate CDK9 activity makes these derivatives promising candidates for future anti-HIV therapeutics .

Cancer Treatment

The same iron chelating properties that make 2-Phenyl-1-(pyridin-2-yl)ethanone derivatives effective against HIV also suggest potential applications in cancer treatment. By modulating cell cycle kinases and inhibiting the formation of methemoglobin, these compounds could be used to treat iron overload diseases and as antitumor drugs .

Methemoglobinemia Management

In the context of iron chelation therapy, 2-Phenyl-1-(pyridin-2-yl)ethanone derivatives have been shown to produce significantly less methemoglobin compared to other chelators. This indicates a lower risk of methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively to body tissues .

Anti-Microbial Agents

Derivatives of 2-Phenyl-1-(pyridin-2-yl)ethanone have been utilized in the synthesis of complexes with anti-microbial properties. These compounds could potentially be developed into new classes of antibiotics or used to enhance the efficacy of existing treatments .

Water Treatment

The chemical structure of 2-Phenyl-1-(pyridin-2-yl)ethanone allows for its use in the preparation of materials for water treatment. These materials can help in the removal of contaminants and improve water quality for various applications .

Magnetic Materials

Another interesting application is in the development of molecules possessing magnetic properties2-Phenyl-1-(pyridin-2-yl)ethanone can serve as a starting material for the synthesis of such molecules, which have implications in data storage and electronic devices .

Mecanismo De Acción

Target of Action

The primary targets of 2-Phenyl-1-(pyridin-2-yl)ethanone are the cell cycle kinase 2 (CDK2) and CDK9 . These kinases play a crucial role in the regulation of the cell cycle and transcription, respectively .

Mode of Action

2-Phenyl-1-(pyridin-2-yl)ethanone interacts with its targets by inhibiting their activities . This inhibition results in the modulation of CDK2 and CDK9 activities, leading to changes in the cell cycle and transcription processes .

Biochemical Pathways

The inhibition of CDK2 and CDK9 by 2-Phenyl-1-(pyridin-2-yl)ethanone affects several biochemical pathways. For instance, it increases the expression of IKBα, a protein that inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), thereby modulating the NF-kB pathway . This pathway plays a crucial role in the regulation of immune response, inflammation, and cell survival .

Pharmacokinetics

It is known that the compound has the ability to bind intracellular labile iron, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of 2-Phenyl-1-(pyridin-2-yl)ethanone’s action include the reduction of the labile iron pool in cells and the decrease in the production of methemoglobin . These effects can lead to changes in cellular iron homeostasis and oxygen transport .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenyl-1-(pyridin-2-yl)ethanone. For instance, the presence of iron in the cellular environment can affect the compound’s ability to bind iron and thus its mode of action . .

Safety and Hazards

Direcciones Futuras

The compound “2-Phenyl-1-Pyridin-2yl-Ethanone (PpY)” based iron chelators have been studied for their potential in increasing the expression of IkBα and Heme Oxygenase-1 and inhibiting HIV-1 . This indicates potential future directions in the study of this compound for its antiviral properties.

Relevant Papers The paper titled “Novel 2-Phenyl-1-Pyridin-2yl-Ethanone (PpY) Based Iron Chelators Increase Expression of IkBα and Heme Oxygenase-1 and Inhibit HIV-1” discusses the potential of “2-Phenyl-1-Pyridin-2yl-Ethanone (PpY)” based iron chelators in inhibiting HIV-1 .

Propiedades

IUPAC Name |

2-phenyl-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYKZLGTHPLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292408 | |

| Record name | 2-phenyl-1-(pyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-(pyridin-2-yl)ethanone | |

CAS RN |

27049-45-2 | |

| Record name | 27049-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 27049-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-1-(pyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bis-](/img/structure/B1582831.png)

![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)